REACTION_CXSMILES
|
COC(=O)C.[CH2:6]([O:8][C:9](=[O:24])[CH2:10][O:11][C:12]1[CH:17]=[C:16]([CH3:18])[C:15]([S:19](Cl)(=O)=O)=[CH:14][C:13]=1[CH3:23])[CH3:7].S(=O)(=O)(O)O>C(O)C>[CH2:6]([O:8][C:9](=[O:24])[CH2:10][O:11][C:12]1[CH:17]=[C:16]([CH3:18])[C:15]([SH:19])=[CH:14][C:13]=1[CH3:23])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=C(C=C(C(=C1)C)S)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |